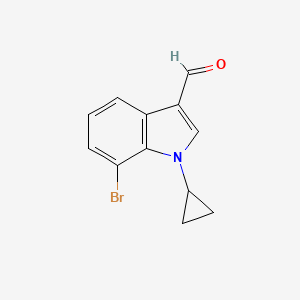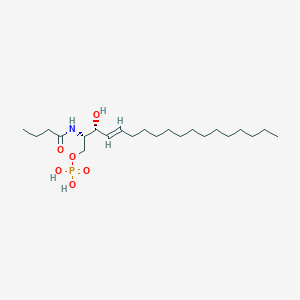
C4 Ceramide-1-phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C4 Ceramide-1-phosphate is a bioactive sphingolipid that plays a crucial role in various cellular processes. It is a derivative of ceramide, which is phosphorylated to form ceramide-1-phosphate. This compound is involved in cell signaling pathways that regulate inflammation, cell proliferation, and apoptosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
C4 Ceramide-1-phosphate can be synthesized through the phosphorylation of ceramide using ceramide kinase. The reaction typically involves the use of adenosine triphosphate (ATP) as a phosphate donor and requires the presence of calcium ions for activation . The reaction conditions include maintaining a specific pH and temperature to ensure optimal enzyme activity.
Industrial Production Methods
Industrial production of this compound involves large-scale enzymatic reactions using ceramide kinase. The process is optimized for high yield and purity, often involving the use of bioreactors to control the reaction environment. The product is then purified using chromatographic techniques to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
C4 Ceramide-1-phosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of reactive oxygen species.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced ceramide derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often resulting in the formation of different ceramide derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction occurs .
Major Products Formed
The major products formed from these reactions include various ceramide derivatives, such as sphingosine-1-phosphate and other phosphorylated sphingolipids. These products have distinct biological activities and are often studied for their roles in cellular processes .
Applications De Recherche Scientifique
C4 Ceramide-1-phosphate has numerous scientific research applications, including:
Chemistry: It is used as a model compound to study sphingolipid metabolism and its role in cell signaling pathways.
Biology: It is involved in the regulation of cell proliferation, apoptosis, and inflammation, making it a valuable tool for studying these processes.
Medicine: It has potential therapeutic applications in treating inflammatory diseases, cancer, and other conditions where cell signaling pathways are disrupted.
Industry: It is used in the development of skincare products due to its role in maintaining skin barrier function and hydration
Mécanisme D'action
C4 Ceramide-1-phosphate exerts its effects through various molecular targets and pathways. It activates specific receptors on the cell surface, leading to the activation of downstream signaling pathways. These pathways regulate processes such as cell proliferation, apoptosis, and inflammation. The compound also interacts with intracellular proteins to modulate their activity and influence cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ceramide: The precursor to ceramide-1-phosphate, involved in cell cycle arrest and apoptosis.
Sphingosine-1-phosphate: Another phosphorylated sphingolipid with roles in cell survival and migration.
Phytosphingosine-1-phosphate: A plant-derived sphingolipid with similar functions to ceramide-1-phosphate.
Uniqueness
C4 Ceramide-1-phosphate is unique due to its specific role in regulating inflammation and cell proliferation. Unlike other sphingolipids, it has distinct molecular targets and pathways, making it a valuable compound for studying these processes and developing therapeutic applications .
Propriétés
Formule moléculaire |
C22H44NO6P |
|---|---|
Poids moléculaire |
449.6 g/mol |
Nom IUPAC |
[(E,2S,3R)-2-(butanoylamino)-3-hydroxyoctadec-4-enyl] dihydrogen phosphate |
InChI |
InChI=1S/C22H44NO6P/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-21(24)20(19-29-30(26,27)28)23-22(25)17-4-2/h16,18,20-21,24H,3-15,17,19H2,1-2H3,(H,23,25)(H2,26,27,28)/b18-16+/t20-,21+/m0/s1 |
Clé InChI |
BVVVVEVXBZVIFX-CQLAPORSSA-N |
SMILES isomérique |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)O)NC(=O)CCC)O |
SMILES canonique |
CCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)NC(=O)CCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


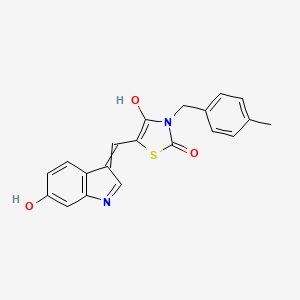
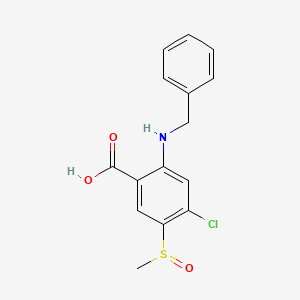
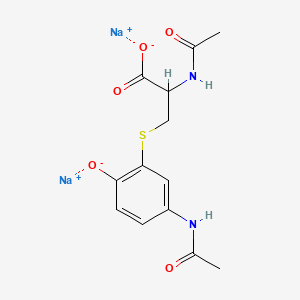
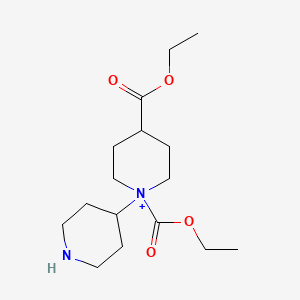
![2-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenol](/img/structure/B13863056.png)

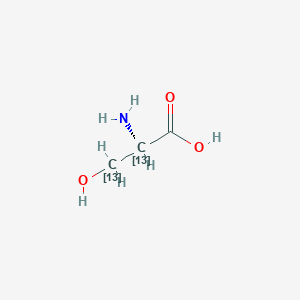
![3-[(6-Bromo-3-ethoxycarbonyl-5-hydroxy-1-methylindol-2-yl)methylsulfanyl]benzoic acid](/img/structure/B13863076.png)
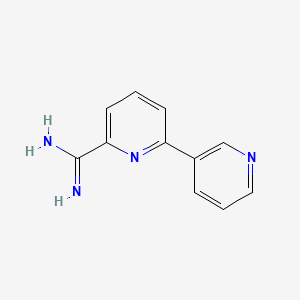
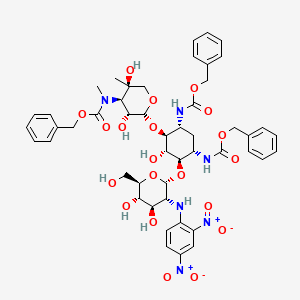
![disodium;(2S,3S,4S,5R,6R)-6-[[(3R,5R,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxylatobutan-2-yl]-2,2,3,4,4-pentadeuterio-12-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13863095.png)
![[4-Amino-5-(aminomethyl)pyrimidin-2-yl]methanol](/img/structure/B13863101.png)
